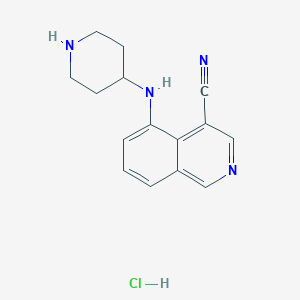![molecular formula C11H12F3NO B12588335 Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 587855-78-5](/img/structure/B12588335.png)
Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- is an organic compound with a complex structure that includes a benzenamine core substituted with a methoxy group and a trifluoromethyl-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of 4-methoxybenzenamine with a suitable trifluoromethyl-propenylating agent. The reaction conditions often require a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions. The specific details of the synthetic route can vary, but common methods include:
Nucleophilic substitution reactions: Using a trifluoromethyl-propenyl halide in the presence of a base.
Catalytic hydrogenation: Employing a palladium catalyst to facilitate the addition of the trifluoromethyl-propenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Electrophilic reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-: Lacks the trifluoromethyl-propenyl group, resulting in different chemical properties and reactivity.
Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of the trifluoromethyl-propenyl group, leading to variations in biological activity and applications.
Benzenamine, 4-methoxy-3,5-bis(trifluoromethyl)-:
Uniqueness
The presence of both the methoxy and trifluoromethyl-propenyl groups in Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]- imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
587855-78-5 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-methoxy-N-(1,1,1-trifluorobut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-3-10(11(12,13)14)15-8-4-6-9(16-2)7-5-8/h3-7,10,15H,1H2,2H3 |
InChI Key |
ZDHAUDLHVQQODA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


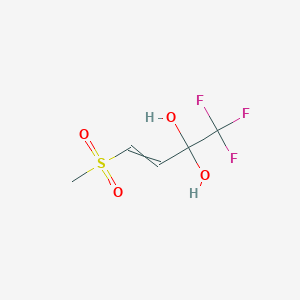
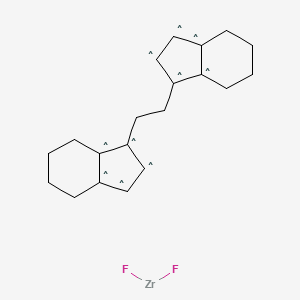
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
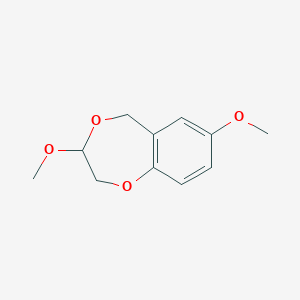
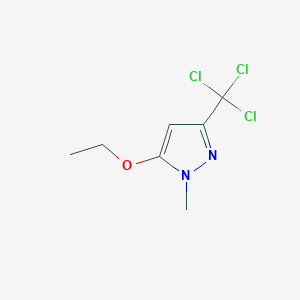
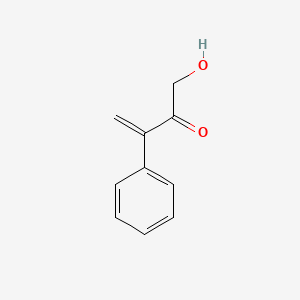
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
